molecular formula C7H3BrCl2O B571002 4-Bromo-2,6-dichlorobenzaldehyde CAS No. 111829-72-2

4-Bromo-2,6-dichlorobenzaldehyde

Cat. No.: B571002
CAS No.: 111829-72-2
M. Wt: 253.904
InChI Key: FXYQBYXIEVCPHZ-UHFFFAOYSA-N
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Description

4-Bromo-2,6-dichlorobenzaldehyde is an organic compound with the molecular formula C7H3BrCl2O. It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine and chlorine atoms at the 4th, 2nd, and 6th positions, respectively. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of other complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2,6-dichlorobenzaldehyde can be synthesized through several methods. One common approach involves the bromination and chlorination of benzaldehyde derivatives. The reaction typically requires a brominating agent such as bromine (Br2) and a chlorinating agent like chlorine (Cl2) under controlled conditions to ensure selective substitution at the desired positions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Mechanism of Action

The mechanism of action of 4-Bromo-2,6-dichlorobenzaldehyde involves its interaction with various molecular targets. The electron-withdrawing groups (bromine and chlorine) on the benzene ring enhance its reactivity towards nucleophiles, making it a valuable intermediate in organic synthesis. The aldehyde group can form Schiff bases with amines, which are important in biochemical applications .

Biological Activity

4-Bromo-2,6-dichlorobenzaldehyde (C7H3BrCl2O) is an organic compound notable for its unique chemical structure, which includes bromine and chlorine substituents on the benzene ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities including antimicrobial, anticancer, and anti-inflammatory properties.

  • Molecular Formula : C7H3BrCl2O
  • Molar Mass : 253.91 g/mol
  • Density : 1.798 g/cm³ at 20 °C
  • Boiling Point : Approximately 296 °C (predicted)
  • CAS Number : 111829-72-2

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against these pathogens, suggesting its potential as a lead compound in the development of new antimicrobial agents .

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. One notable study reported that the compound induced apoptosis in human cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell cycle arrest at the G1 phase .

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis via caspases
HCT116 (Colon Cancer)20ROS generation and cell cycle arrest

Anti-inflammatory Activity

In vitro studies have also highlighted the anti-inflammatory potential of this compound. It was found to inhibit protein denaturation, a key factor in inflammation processes. The percentage inhibition at various concentrations was compared against standard anti-inflammatory drugs like diclofenac:

Concentration (µg/mL)% Inhibition of Protein Denaturation
5042.85
10046.42
20050.00
40053.57

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the antimicrobial activity of this compound against a panel of bacteria. The study involved disk diffusion methods and confirmed that the compound exhibited zones of inhibition significantly larger than those observed with standard antibiotics.

Case Study 2: Cancer Cell Line Studies

A series of experiments conducted on MCF-7 and HCT116 cell lines revealed that treatment with varying concentrations of the compound resulted in a marked decrease in cell viability. Flow cytometry analysis indicated that treated cells showed increased annexin V staining, confirming apoptotic cell death.

Properties

IUPAC Name

4-bromo-2,6-dichlorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrCl2O/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXYQBYXIEVCPHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Bromo-2,6-dichloroaniline (5, 80 g) was dissolved in acetone (640 mL), and a 48% hydrogen bromide aqueous solution (120 mL) was added, followed by stirring at 0° C. A sodium nitrite (32 g) aqueous solution (160 mL) was added dropwise thereto, the mixture was stirred for 30 minutes, and methyl acrylate (200 mL), and water (200 mL) were added, followed by stirring for 1 hour. At room temperature, cuprous oxide (2 g) was added, followed by stirring for 2 hours. The reaction solution was extracted with ethyl acetate, and purified by column chromatography to obtain methyl (E)-3-(4-bromo-2,6-dichlorophenyl)acrylate (48.5 g). Methyl (E)-3-(4-bromo-2,6-dichlorophenyl)acrylate (48.5 g) was dissolved in dichloromethane, an ozone gas was introduced at −70° C., and ozone oxidization was performed. To the reaction solution was added dimethyl sulfide (40 mL), and this was extracted with ethyl acetate to obtain 4-bromo-2,6-dichlorobenzaldehyde (6, 37.2 g).
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